6-Methoxyquinolin-2-amine

Vue d'ensemble

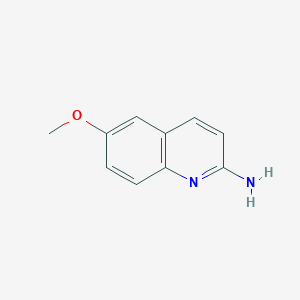

Description

6-Methoxyquinolin-2-amine is an organic compound with the molecular formula C10H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinolin-2-amine typically involves the functionalization of quinoline derivatives. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . Other methods include the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are also explored to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methoxyquinolin-2-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Applications De Recherche Scientifique

P-Glycoprotein Inhibition

One of the prominent applications of 6-methoxyquinolin-2-amine derivatives is their potential as P-glycoprotein (P-gp) inhibitors . P-glycoprotein is a critical factor in multidrug resistance (MDR) observed in cancer therapy. Research indicates that certain derivatives of this compound can effectively inhibit P-gp, thereby enhancing the efficacy of chemotherapeutic agents against resistant cancer cell lines.

- Study Findings : In a study involving the synthesis and biological evaluation of various 6-methoxyquinoline analogues, compounds with specific structural modifications demonstrated significant P-gp inhibition. Notably, compounds 5a and 5b showed stronger inhibitory activity than verapamil, a known P-gp inhibitor, indicating their potential utility in overcoming drug resistance in cancer treatment .

Antitumor Activity

The antitumor properties of this compound derivatives have also been explored. The cytotoxic activity against multidrug-resistant gastric carcinoma cells was evaluated, revealing that these compounds exhibited low to moderate toxicity while effectively inhibiting tumor cell proliferation.

- Cytotoxicity Results : The synthesized quinoline derivatives were tested against two human cancer cell lines: EPG85-257RDB (P-gp-positive) and EPG85-257P (drug-sensitive). The results indicated that selected compounds had favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, suggesting their viability as drug candidates .

Antiplasmodial Activity

Another significant area of research involves the antimicrobial properties of 6-methoxyquinoline derivatives. Studies have shown that these compounds exhibit varying degrees of activity against malaria parasites.

- Activity Assessment : A series of 8-amino-6-methoxyquinoline derivatives were synthesized and tested for their antiplasmodial activity against Plasmodium falciparum strains. Compounds with specific side chains demonstrated enhanced activity, with IC50 values indicating strong potential for further development as antimalarial agents .

Antimicrobial Efficacy

Additionally, the antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound's ability to act as an antimicrobial agent suggests its potential use in treating infections caused by resistant strains.

- Research Insights : The synthesis of ion-pair complexes involving 6-methoxyquinoline has been linked to improved antimicrobial activities, showcasing the compound's versatility in medicinal applications beyond oncology .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 6-Methoxyquinolin-2-amine involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function. For instance, its derivatives can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, it can generate reactive oxygen species, contributing to its antimicrobial activity .

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, which lacks the methoxy and amine groups.

8-Methoxyquinoline: Similar structure but with the methoxy group at a different position.

2-Aminoquinoline: Lacks the methoxy group but has the amine group at the same position.

Uniqueness: 6-Methoxyquinolin-2-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity, improving cell membrane permeability, while the amine group allows for further functionalization and interaction with biological targets .

Activité Biologique

6-Methoxyquinolin-2-amine is an organic compound with significant biological activity, particularly noted for its antimalarial and antimicrobial properties. It is a derivative of quinoline, a well-studied heterocyclic compound known for its diverse pharmacological effects. The following sections will explore the biological activities of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

- Structure : The compound features a methoxy group at the 6-position and an amine group at the 2-position of the quinoline ring, enhancing its lipophilicity and biological activity.

This compound exhibits its biological effects primarily through:

- Antimalarial Activity : It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound disrupts various biochemical pathways crucial for the parasite's life cycle, ultimately leading to its death .

- Antimicrobial Properties : The compound also displays activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the quinoline structure can significantly alter biological activity. For example:

- The presence of bulky substituents or electron-withdrawing groups can enhance antimalarial potency.

- Compounds with IC50 values below 1 µM against cancer cell lines have been identified, suggesting potential anticancer applications .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Compound | Activity Type | IC50 Value (µM) | Target Organism |

|---|---|---|---|

| This compound | Antimalarial | <1 | Plasmodium falciparum |

| 8-Amino-6-Methoxyquinoline | Antimicrobial | 0.324 | Various bacteria |

| Compound 11e | Anticancer | <1 | COLO 205 cancer cells |

| Compound 22 | Antimalarial | 0.743 | Plasmodium falciparum |

Case Studies

- Antimalarial Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of P. falciparum, showcasing a mechanism that likely involves interference with heme detoxification pathways within the parasite .

- Anticancer Potential : A study involving derivatives of quinoline indicated that specific modifications led to enhanced antiproliferative effects against various cancer cell lines, with some derivatives demonstrating nanomolar potency against COLO 205 cells .

- Antimicrobial Studies : Research has shown that certain analogs exhibit promising activity against resistant bacterial strains, highlighting their potential in treating infections where traditional antibiotics fail .

Propriétés

IUPAC Name |

6-methoxyquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADRCPCBGGCJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280365 | |

| Record name | 6-methoxyquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119990-33-9 | |

| Record name | 6-methoxyquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.